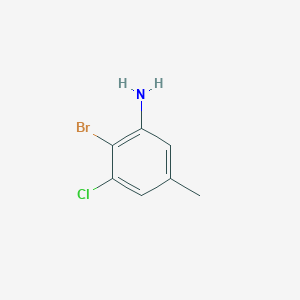

2-Bromo-3-chloro-5-methylaniline

Description

Significance of Substituted Anilines as Advanced Synthetic Precursors

Substituted anilines are fundamental precursors in the synthesis of a wide array of organic molecules. uva.nlnih.govgoogle.com Their utility spans across various sectors, including the pharmaceutical, agrochemical, and materials science industries. who.int The presence and position of different substituents on the aniline (B41778) ring profoundly influence the molecule's reactivity and can be strategically exploited to direct the course of chemical transformations. uva.nlnih.gov This allows for the targeted synthesis of molecules with specific desired properties. The development of efficient methods for the synthesis of highly substituted anilines remains an active area of research, with a focus on achieving high yields and selectivity under mild reaction conditions. uva.nlresearchgate.net

Aromatic amines, including substituted anilines, are integral structural motifs found in numerous natural products, pharmaceuticals, and functional organic materials. uva.nl The ability to introduce various functional groups onto the aniline scaffold provides a powerful tool for medicinal chemists to fine-tune the biological activity of drug candidates. Furthermore, substituted anilines serve as key intermediates in the production of dyes, pigments, and polymers. who.int

Contextualizing 2-Bromo-3-chloro-5-methylaniline within Halogenated Aromatic Amines Research

This compound is a specific example of a polyhalogenated aromatic amine. Its structure, featuring bromine, chlorine, and a methyl group on the aniline ring, makes it a subject of interest in the field of halogenated aromatic amine research. The distinct substitution pattern of this compound offers unique reactivity profiles that can be harnessed for the synthesis of novel and complex molecules. Research into such compounds often focuses on understanding how the interplay of different halogen and alkyl substituents affects their chemical behavior and potential applications as synthetic intermediates.

Physicochemical Properties of this compound

The fundamental properties of this compound are summarized in the following table. These data are crucial for its handling, characterization, and application in synthetic protocols.

| Property | Value |

| Molecular Formula | C₇H₇BrClN |

| Molecular Weight | 220.49 g/mol |

| InChI | InChI=1S/C7H7BrClN/c1-4-2-5(9)3-6(10)7(4)8/h2-3H,10H2,1H3 |

| InChIKey | JKVBVPILHGUERH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC(=C1Br)N)Cl |

| XLogP3 (Predicted) | 2.9 |

| This table is populated with data from available chemical databases. uni.lu |

Synthesis and Characterization

Characterization of this compound would typically involve a combination of spectroscopic techniques to confirm its structure.

Spectroscopic Data

The structural elucidation of this compound relies on various spectroscopic methods. The predicted data provides a basis for its identification.

| Spectroscopic Data Type | Predicted Information |

| ¹H NMR | Expected signals for aromatic protons and the methyl group protons, with chemical shifts influenced by the bromine, chlorine, and amino substituents. |

| ¹³C NMR | Distinct signals for each of the seven carbon atoms in the molecule, with chemical shifts indicative of their electronic environment. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound, along with characteristic isotopic patterns for bromine and chlorine. |

| This table outlines the expected spectroscopic features for the compound. |

Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the electronic effects of its substituents. The amino group is an activating, ortho-, para-director, while the halogen atoms are deactivating, ortho-, para-directors. The interplay of these effects, along with the steric hindrance from the substituents, will govern its behavior in various chemical reactions.

Role in the Formation of Heterocyclic Compounds

Aniline and its derivatives are common starting materials for the synthesis of a wide variety of nitrogen-containing heterocyclic compounds. The amino group can act as a nucleophile in cyclization reactions to form rings. For example, substituted anilines can react with diketones or their equivalents to form pyrroles, or with appropriate reagents to yield indoles, quinolines, and other heterocyclic systems. The presence of the bromine and chlorine atoms in this compound provides handles for further functionalization through cross-coupling reactions, allowing for the construction of more complex heterocyclic structures.

Intermediate in the Synthesis of Other Complex Molecules

Due to its functional groups, this compound can serve as a valuable intermediate in the synthesis of more elaborate molecules. The amino group can be diazotized and subsequently replaced with a variety of other functional groups, a transformation known as the Sandmeyer reaction. learncbse.in This allows for the introduction of cyano, hydroxyl, or additional halogen groups. Furthermore, the bromo and chloro substituents can participate in transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination reactions, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in modern organic synthesis for the construction of complex organic frameworks.

Structure

3D Structure

Properties

Molecular Formula |

C7H7BrClN |

|---|---|

Molecular Weight |

220.49 g/mol |

IUPAC Name |

2-bromo-3-chloro-5-methylaniline |

InChI |

InChI=1S/C7H7BrClN/c1-4-2-5(9)7(8)6(10)3-4/h2-3H,10H2,1H3 |

InChI Key |

XPBISUFUGLZDQA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)Cl)Br)N |

Origin of Product |

United States |

Elucidation of Reactivity and Reaction Mechanisms for 2 Bromo 3 Chloro 5 Methylaniline Analogues

Nucleophilic Aromatic Substitution (SNAr) Pathways of Halogenated Anilines

Nucleophilic aromatic substitution (SNAr) is a critical reaction for aryl halides, particularly those with electron-withdrawing groups. wikipedia.orgmasterorganicchemistry.com In halogenated anilines, the electron-donating amino group generally disfavors SNAr. However, the presence of multiple halogens can render the aromatic ring sufficiently electron-deficient to undergo substitution, especially with strong nucleophiles.

The mechanism of SNAr reactions typically proceeds via an addition-elimination pathway. chemistrysteps.com A nucleophile attacks the carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. chemistrysteps.com The aromaticity is then restored by the departure of the leaving group. The rate of this reaction is influenced by the nature of the leaving group and the presence of electron-withdrawing substituents ortho or para to the leaving group, which can stabilize the negatively charged intermediate. wikipedia.orgmasterorganicchemistry.comchemistrysteps.com For halogenated anilines, the reactivity order for the leaving group is generally F > Cl > Br > I, which is opposite to that observed in SN1 and SN2 reactions. chemistrysteps.com This is because the rate-determining step is the nucleophilic attack, which is facilitated by the high electronegativity of fluorine. chemistrysteps.com

In the context of 2-Bromo-3-chloro-5-methylaniline, the relative reactivity of the bromine and chlorine atoms in an SNAr reaction would depend on the specific reaction conditions and the nucleophile used. While chlorine is generally a better leaving group than bromine in SNAr reactions, the electronic environment of each halogen also plays a crucial role.

Electrophilic Aromatic Substitution Reactivity Profiles and Regioselectivity

The amino group in aniline (B41778) is a powerful activating group and an ortho-, para-director in electrophilic aromatic substitution (EAS) reactions. testbook.comchemistrysteps.combyjus.comwikipedia.org This is due to the ability of the nitrogen's lone pair to donate electron density to the benzene (B151609) ring through resonance, stabilizing the arenium ion intermediate. chemistrysteps.comwikipedia.org However, the presence of halogen substituents, which are deactivating due to their inductive electron-withdrawing effect, complicates the reactivity profile. wikipedia.org

In the case of this compound, the amino group directs incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, positions 2 and 3 are already substituted. This leaves position 6 as the most likely site for electrophilic attack. The methyl group at position 5 is a weak activating group and also directs ortho and para, which would further favor substitution at position 6. The deactivating bromo and chloro substituents will slow down the reaction rate compared to aniline itself. wikipedia.org

It's important to note that under strongly acidic conditions, such as those often used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+). chemistrysteps.com This group is strongly deactivating and a meta-director. chemistrysteps.com Therefore, the reaction conditions must be carefully controlled to achieve the desired regioselectivity. To circumvent this, the amino group is often acylated to form an amide, which is still an ortho-, para-director but less activating, preventing over-substitution and protecting the amino group from oxidation. chemistrysteps.com

Oxidation-Reduction Chemistry of the Amino Functionality in Halogenated Anilines

The amino group of halogenated anilines is susceptible to oxidation. openaccessjournals.com The oxidation of anilines can lead to a variety of products, including nitrosobenzenes, nitrobenzenes, and polymeric materials, depending on the oxidizing agent and reaction conditions. chemistrysteps.comopenaccessjournals.com For instance, oxidation with strong oxidizing agents like potassium permanganate (B83412) can convert the amino group to a nitro group. openaccessjournals.com

Conversely, the nitro group can be reduced to an amino group. The reduction of nitroarenes is a common method for the synthesis of anilines. orgoreview.com This transformation can be achieved using various reducing agents, such as iron or tin in the presence of acid (e.g., Bechamp reduction), or through catalytic hydrogenation. orgoreview.com

The presence of halogens on the aromatic ring can influence the redox potential of the aniline derivative. The electron-withdrawing nature of halogens can make the amino group more difficult to oxidize.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, and halogenated anilines are excellent substrates for these transformations.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling reaction is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide to form a new carbon-carbon bond. illinois.edu This reaction is widely used in the synthesis of biaryls and other complex organic molecules. nih.gov

For this compound, both the bromo and chloro substituents can potentially participate in the Suzuki-Miyaura coupling. The reactivity of aryl halides in this reaction generally follows the order I > Br > Cl. illinois.edu Therefore, under carefully controlled conditions, it is possible to selectively couple at the more reactive bromine position while leaving the chlorine atom intact for subsequent transformations. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and selectivity. nih.govnih.gov

Table 1: Factors Influencing Suzuki-Miyaura Coupling

| Factor | Influence on the Reaction |

| Palladium Catalyst | The choice of palladium source (e.g., Pd(PPh₃)₄, Pd(OAc)₂) and ligand (e.g., phosphines, N-heterocyclic carbenes) significantly affects catalytic activity and selectivity. nih.govnih.gov |

| Ligand | Ligands stabilize the palladium catalyst and influence its reactivity. Bulky and electron-rich ligands often enhance the rate of oxidative addition. nih.gov |

| Base | A base is required to activate the organoboron species and facilitate the transmetalation step. Common bases include carbonates, phosphates, and hydroxides. nih.gov |

| Solvent | The choice of solvent can affect the solubility of reactants and the stability of the catalyst. Common solvents include toluene (B28343), THF, and DMF. |

| Leaving Group | The reactivity of the aryl halide depends on the halogen, with the general trend being I > Br > Cl. illinois.edu |

Buchwald-Hartwig Amination and Related Carbon-Nitrogen Coupling Methodologies

The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. chemspider.com This reaction is a powerful method for the synthesis of a wide range of substituted anilines and other nitrogen-containing aromatic compounds.

Similar to the Suzuki-Miyaura coupling, the reactivity of the halogen in this compound would be expected to be Br > Cl. This allows for selective amination at the C-Br bond. The reaction typically employs a palladium catalyst with a specialized ligand, such as a biarylphosphine, and a strong base, like sodium tert-butoxide. chemspider.comacs.org

Mechanistic Investigations of Complex Reactions Involving Halogenated Anilines

The reactions of halogenated anilines can be complex, and understanding the underlying mechanisms is crucial for controlling the outcome. For example, in the chlorination of anilines, the mechanism can involve the formation of N-chloro intermediates that rearrange to the ortho- and para-halo products. core.ac.uk In some cases, the involvement of nitrenium ions has also been proposed. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, are increasingly being used to elucidate reaction mechanisms. researchgate.net For instance, DFT studies on the halogenation of anilines have provided insights into the role of catalysts and the energetics of different reaction pathways. researchgate.net

Mechanistic studies of cross-coupling reactions have also been instrumental in the development of more efficient and selective catalysts. These investigations often focus on the individual steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination. nih.gov

Reactions with Polyhalogenated Nitrobutadienes

The reactions of aniline analogues with polyhalogenated nitrobutadienes are of significant interest for the synthesis of complex heterocyclic compounds. While specific studies on this compound were not found, research on related anilines provides insight into the expected reactivity. For instance, the reaction of anilines with 2-bromo-3-chloro-5-nitro-pyridine, a structurally related compound, proceeds via nucleophilic aromatic substitution.

In a typical reaction, the amino group of the aniline acts as a nucleophile, attacking the electron-deficient pyridine (B92270) ring, which is activated by the nitro group. The bromine and chlorine atoms on the pyridine ring are potential leaving groups. The regioselectivity of the reaction—whether the bromine or chlorine is displaced—is influenced by a combination of electronic and steric factors.

| Reactant 1 | Reactant 2 | Product(s) | Reaction Type |

| Aniline Analogue | 2-Bromo-3-chloro-5-nitro-pyridine sigmaaldrich.com | N-Aryl-3-chloro-5-nitro-2-pyridinamine or N-Aryl-2-bromo-5-nitro-3-pyridinamine | Nucleophilic Aromatic Substitution |

This table illustrates the potential outcomes of the reaction between an aniline analogue and a polyhalogenated nitro-aromatic compound.

Reactive Intermediates and Transition State Analysis

Chemical reactions often proceed through a series of short-lived, high-energy species known as reactive intermediates. curlyarrows.com In the context of aniline reactions, common intermediates include carbocations, carbanions, and free radicals. The transition state, an even more transient configuration of atoms at the peak of the reaction energy profile, dictates the reaction's rate and stereochemistry. masterorganicchemistry.com

Computational studies, such as those employing ab initio methods, are invaluable for elucidating the structures and energies of these fleeting species. rsc.orgnih.gov For example, in the reaction of anilines with hydroxyl radicals, the formation of an initial adduct is a key step, followed by either hydrogen abstraction or addition to the aromatic ring. mdpi.com The stability of the resulting intermediates and the energy barriers of the corresponding transition states determine the major reaction pathway.

| Intermediate/Transition State | Description | Role in Reaction |

| Anilinium Ion | Protonated form of aniline in acidic media. byjus.com | Can act as a meta-directing group in electrophilic aromatic substitution. byjus.com |

| Wheland Intermediate (σ-complex) | A carbocation intermediate in electrophilic aromatic substitution. thieme-connect.com | Its stability influences the regioselectivity of the substitution. thieme-connect.com |

| Radical Cation | Formed by one-electron oxidation of the aniline. | Can initiate polymerization or other radical-mediated reactions. |

| Transition State Ensemble | A collection of molecular geometries at the transition state. nih.gov | Determines the probability of proceeding to products versus returning to reactants. nih.gov |

This table summarizes key reactive intermediates and transition states in aniline chemistry.

Influence of Substituent Electronic Effects and Steric Hindrance on Reaction Outcomes

The nature and position of substituents on the aniline ring profoundly impact its reactivity. libretexts.org These effects can be broadly categorized as electronic effects (inductive and resonance) and steric hindrance. libretexts.orgwikipedia.org

Electronic Effects:

Electron-donating groups (EDGs) , such as the methyl group in this compound, increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. chemistrysteps.com They are generally activating and ortho-, para-directing. chemistrysteps.com

Electron-withdrawing groups (EWGs) , like the bromo and chloro substituents, decrease the ring's electron density, deactivating it towards electrophiles. chemistrysteps.com Halogens are an interesting case as they are deactivating due to their inductive effect but are still ortho-, para-directing due to resonance. libretexts.org

The interplay of these effects in this compound results in a complex reactivity profile. The activating methyl group competes with the deactivating halogens.

Steric Hindrance:

The bulky bromine and chlorine atoms ortho to the amino group in a potential analogue would create significant steric hindrance. rsc.orgrsc.org This can:

Hinder the approach of reagents to the amino group and the adjacent ring positions. rsc.org

Influence the regioselectivity of reactions by favoring attack at less sterically crowded positions. thieme-connect.com

Inhibit the protonation of the aniline, making it a weaker base. wikipedia.org

A study on the bromination of meta-substituted anilines highlighted that the regioselectivity is markedly dependent on the polarity of the solvent, which can be tuned to favor the formation of specific isomers. thieme-connect.com

| Substituent | Electronic Effect | Steric Effect | Impact on Reactivity |

| -CH₃ | Electron-donating (activating) | Moderate | Increases ring reactivity, ortho-, para-directing. chemistrysteps.com |

| -Br | Electron-withdrawing (deactivating), Resonance donating | Significant | Decreases ring reactivity, ortho-, para-directing. libretexts.org |

| -Cl | Electron-withdrawing (deactivating), Resonance donating | Significant | Decreases ring reactivity, ortho-, para-directing. libretexts.org |

This table outlines the effects of substituents present in this compound on its reactivity.

Kinetic Studies of Reaction Pathways

Kinetic studies provide quantitative data on reaction rates and help to elucidate reaction mechanisms. utmb.edu For aniline derivatives, kinetic investigations have been conducted for various reactions, including those with chloramine-T and hydroxyl radicals. mdpi.comutmb.edu

A computational study on the reaction of 4-methylaniline with OH radicals revealed that the primary reaction pathway is hydrogen abstraction from the amino group, leading to the formation of the NH-C₆H₄-CH₃ radical. mdpi.com The calculated total rate coefficient for this reaction system was found to be k_total = 2.04 × 10⁻¹⁸ T²·⁰⁷ exp[(11.2 kJ/mol)/RT] cm³/s over a temperature range of 300–2000 K at 760 Torr. mdpi.com

In another study, the rates of reaction between substituted anilines and benzenesulphonyl chlorides were found to be retarded by ortho-methyl substituents, a clear indication of steric hindrance. rsc.org These rates deviated from the Brønsted plot established by 3- and 4-substituted anilines, providing quantitative evidence for the steric effect. rsc.org

| Reaction System | Key Kinetic Finding | Method |

| 4-Methylaniline + OH radical | H-abstraction from the -NH₂ group is the dominant pathway. mdpi.com | Computational (M06-2X and CCSD(T) methods) mdpi.com |

| Substituted Anilines + Chloramine-T | The reaction shows first-order dependence on chloramine-T and fractional order on the amine, indicating a pre-equilibrium complex formation. utmb.edu | Experimental (Spectrophotometry) |

| Substituted Anilines + Benzenesulphonyl Chlorides | Ortho-methyl substituents retard the reaction rate due to steric hindrance, causing deviation from the Brønsted plot. rsc.org | Experimental (Conductivity measurements) |

This table presents findings from kinetic studies on aniline derivatives.

Advanced Spectroscopic Characterization Techniques for 2 Bromo 3 Chloro 5 Methylaniline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of organic compounds in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR can map out the carbon-hydrogen framework and provide insights into the local environment of other heteroatoms.

One-dimensional NMR provides fundamental information about the types and numbers of magnetically distinct nuclei in a molecule.

¹H and ¹³C NMR:

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques for organic molecules. For 2-Bromo-3-chloro-5-methylaniline, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the amine (-NH₂) protons, and the methyl (-CH₃) protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the bromine, chlorine, methyl, and amino substituents. researchgate.net The amino protons often appear as a broad singlet, and their chemical shift can be solvent-dependent. beilstein-journals.orgrsc.org The methyl group would appear as a sharp singlet.

The ¹³C NMR spectrum would show seven distinct signals, one for each carbon atom in the unique electronic environment of the molecule. The carbons attached to the electronegative bromine and chlorine atoms are expected to be shifted downfield. rsc.orgemory.edu The chemical shifts can be predicted by using incremental shifts from substituted benzene (B151609) data. znaturforsch.com

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound: Note: These are estimated values based on substituent effects on the aniline (B41778) scaffold. Actual values may vary.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-NH₂ | - | ~145 |

| C2-Br | - | ~110 |

| C3-Cl | - | ~135 |

| C4-H | ~7.0-7.2 | ~125 |

| C5-CH₃ | - | ~138 |

| C6-H | ~6.8-7.0 | ~115 |

| -CH₃ | ~2.2-2.4 | ~20 |

| -NH₂ | ~3.5-4.5 (broad) | - |

¹⁹F, ³¹P, ¹⁴N/¹⁵N, and ¹⁷O NMR:

While not directly applicable to this compound itself, these NMR techniques are invaluable for characterizing its derivatives.

¹⁹F NMR: This technique is extremely sensitive and useful for derivatives containing fluorine. The ¹⁹F chemical shift is highly dependent on the electronic environment, making it an excellent probe for studying substituent effects. calstate.edursc.org For instance, fluoroaniline (B8554772) derivatives have been developed as ¹⁹F NMR pH indicators, where the chemical shift changes with protonation state. nih.govnih.gov

³¹P NMR: For derivatives incorporating phosphorus-containing moieties, ³¹P NMR provides information on the oxidation state and coordination environment of the phosphorus atom. It covers a very wide range of chemical shifts. organicchemistrydata.org

¹⁴N/¹⁵N NMR: Nitrogen NMR can directly probe the amino group. ¹⁵N is a spin-1/2 nucleus and gives sharper signals, but its low natural abundance often requires isotopic labeling. spectrabase.comspectrabase.com ¹⁴N is much more abundant but is a quadrupolar nucleus, which often results in broad signals. researchgate.net Nevertheless, these techniques can provide information on hybridization and hydrogen bonding involving the nitrogen atom. researchgate.net

¹⁷O NMR: Oxygen NMR is the least commonly used of these techniques due to the low natural abundance and large quadrupolar moment of ¹⁷O, resulting in very broad lines. It is primarily used in specialized studies involving isotopic enrichment to investigate oxygen-containing functional groups.

2D NMR experiments provide correlations between different nuclei, allowing for unambiguous assignment of signals and determination of complex molecular structures.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the two aromatic protons (H4 and H6), confirming their connectivity. libretexts.org

HETCOR (Heteronuclear Correlation) / HSQC/HMQC: These experiments map the correlations between protons and the carbons to which they are directly attached. An HSQC (Heteronuclear Single Quantum Coherence) spectrum of the target molecule would show correlations between the H4 signal and the C4 signal, the H6 signal and the C6 signal, and the methyl proton signal with the methyl carbon signal. researchgate.net This is crucial for assigning the carbon spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons (those with no attached protons) and for piecing together molecular fragments. For example, the methyl protons would show correlations to C4, C5, and C6. researchgate.net

INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment): This powerful experiment shows direct carbon-carbon correlations. However, it requires highly concentrated samples due to the extremely low probability of two ¹³C nuclei being adjacent. It provides an unambiguous map of the carbon skeleton.

NOE (Nuclear Overhauser Effect) Correlated Spectroscopy (NOESY/ROESY): This technique identifies protons that are close to each other in space, regardless of whether they are bonded. A NOESY spectrum could show a correlation between the -NH₂ protons and the aromatic proton at the C6 position, providing information about the conformation around the C-N bond. researchgate.net

Solid-state NMR (ssNMR) is used to analyze samples in their solid form, which is particularly useful for crystalline materials, polymers, and insoluble compounds. emory.edu Unlike in solution NMR where rapid molecular tumbling averages out anisotropic interactions, in ssNMR these interactions provide rich structural information. nih.gov

For this compound, ssNMR could be used to:

Characterize different polymorphic forms (different crystal packings) of the compound.

Determine intermolecular interactions, such as hydrogen bonding involving the amine group, in the solid state.

Study the local environment of the quadrupolar halogen nuclei (³⁵Cl, ³⁷Cl, ⁷⁹Br, ⁸¹Br). The NMR parameters of these nuclei are very sensitive to the local structure. nih.govwiley.comresearchgate.net Magic Angle Spinning (MAS) is a key technique used to average out anisotropic interactions and obtain higher resolution spectra in the solid state. emory.eduresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational energy levels of a molecule. It is an excellent tool for identifying functional groups, as each group has characteristic vibrational frequencies.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational states. The resulting spectrum is a fingerprint of the molecule. For this compound, characteristic IR absorption bands would be expected for the N-H, C-H, C-N, C=C, C-Cl, and C-Br bonds.

Predicted FTIR Absorption Bands for this compound:

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Intensity |

| N-H Asymmetric & Symmetric Stretch | 3400 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch (methyl) | 2850 - 3000 | Medium |

| Aromatic C=C Stretch | 1500 - 1600 | Medium-Strong |

| N-H Bend (Scissoring) | 1600 - 1650 | Medium-Strong |

| C-N Stretch | 1250 - 1350 | Medium-Strong |

| C-Cl Stretch | 600 - 800 | Strong |

| C-Br Stretch | 500 - 600 | Strong |

Raman spectroscopy is a complementary technique to FTIR. It measures the inelastic scattering of monochromatic light. While FTIR is good for polar functional groups, Raman is often better for non-polar bonds and symmetric vibrations, such as the C-C vibrations in the aromatic ring. The Raman spectra of halogenated anilines have been studied and assigned based on theoretical calculations. researchgate.netnih.govnih.gov

Surface-Enhanced Raman Scattering (SERS):

SERS is a highly sensitive technique that can enhance the Raman signal by many orders of magnitude for molecules adsorbed onto nanostructured metal surfaces, typically gold or silver. tsijournals.com This allows for the detection of very low concentrations of an analyte.

For aniline derivatives, the SERS effect is influenced by the analyte's pKa and the nature of the substituents. nih.gov The presence of halogen substituents can affect the SERS intensity and cause shifts in vibrational frequencies. nih.gov For instance, in halogenated anilines, the C-X vibrational modes are observable in the 600-1000 cm⁻¹ region. nih.gov A study on trichloro- and tribromoanilines showed that SERS could be used for quantitative analysis down to 10⁻⁶ M concentrations using a silver colloid substrate. nih.gov The orientation of the molecule on the metal surface also influences which Raman signals are enhanced. nih.gov It is expected that this compound would yield a strong SERS spectrum on a suitable metallic nanostructure, providing a highly specific fingerprint for trace analysis.

Advanced IR Techniques: Quantum Cascade Laser (QCL-IR), Optical Photothermal Infrared (O-PTIR), and Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy

Conventional infrared spectroscopy is a powerful tool for identifying functional groups, but advanced IR techniques offer significantly enhanced spatial resolution and sensitivity, enabling more detailed molecular analysis.

Quantum Cascade Laser (QCL-IR) Spectroscopy utilizes semiconductor lasers that emit in the mid-infrared region, providing high spectral power density. rsc.orgspectroscopyonline.com This high brightness is particularly advantageous for analyzing samples in solution, where strong background absorption from solvents can be a challenge. spectroscopyonline.com QCL-based spectrometers can be integrated into compact and portable instruments, allowing for real-time, in-line analysis in various settings. rsc.orglaserfocusworld.comnih.gov The high resolution of QCL-IR spectroscopy, often better than 0.5 cm⁻¹, allows for the detailed study of rovibrational transitions in gas-phase molecules and subtle spectral shifts in condensed phases. laserfocusworld.comillinois.edu

Optical Photothermal Infrared (O-PTIR) Spectroscopy is an innovative technique that overcomes the diffraction limit of traditional IR spectroscopy. biorxiv.orgresearchgate.net By combining an IR excitation laser with a visible probe laser, O-PTIR achieves spatial resolutions down to approximately 500 nanometers. biorxiv.orgresearchgate.net This method mitigates issues related to sample thickness and surface roughness that can affect conventional FTIR and even some nano-IR techniques. biorxiv.orgresearchgate.net O-PTIR provides high-quality spectra, enabling the detailed molecular characterization of heterogeneous materials at the sub-micron level. biorxiv.orgphotothermal.com

Atomic Force Microscopy-Based Infrared (AFM-IR) Spectroscopy combines the high spatial resolution of atomic force microscopy with the chemical specificity of infrared spectroscopy. nih.govtaylorfrancis.commolecularvista.com This technique can achieve nanoscale chemical imaging and spectroscopy, with spatial resolutions on the order of 10 to 100 nanometers. nih.govazonano.com In AFM-IR, a pulsed, tunable IR laser irradiates the sample, causing localized thermal expansion that is detected by the AFM tip. azonano.com The resulting cantilever oscillations are directly proportional to the absorbed IR energy, generating an IR absorption spectrum. azonano.com This allows for the chemical identification of materials at the sub-cellular and nanoscale levels. nih.govazonano.com

| Technique | Principle | Advantages for Analyzing this compound |

| QCL-IR | Utilizes a semiconductor laser source for high spectral power in the mid-IR. rsc.orgspectroscopyonline.com | High resolution for detailed vibrational analysis, suitable for in-line process monitoring, and analysis in solution. rsc.orglaserfocusworld.comnih.govillinois.edu |

| O-PTIR | Combines an IR excitation laser with a visible probe laser to detect photothermal expansion. biorxiv.orgresearchgate.net | Overcomes diffraction limit, high spatial resolution (~500 nm), and is less sensitive to sample morphology. biorxiv.orgresearchgate.net |

| AFM-IR | An AFM tip detects localized thermal expansion induced by IR absorption. azonano.com | Nanoscale chemical imaging and spectroscopy (10-100 nm resolution), enabling the study of molecular domains and interfaces. nih.govazonano.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. For aromatic compounds like this compound, the absorption of UV-Vis radiation promotes electrons from lower energy molecular orbitals (typically π orbitals) to higher energy orbitals (π* orbitals).

The position and intensity of the absorption bands in the UV-Vis spectrum are sensitive to the nature and position of substituents on the aromatic ring. In the case of this compound, the amino (-NH₂), bromo (-Br), chloro (-Cl), and methyl (-CH₃) groups all influence the electronic structure of the benzene ring. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the π-system of the ring, acting as an auxochrome and typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. The halogen and methyl groups also contribute to shifts in the absorption bands, although generally to a lesser extent.

Mass Spectrometry Techniques

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). This precision allows for the unambiguous determination of the elemental formula of a molecule. For this compound (C₇H₇BrClN), HRMS would be able to distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. The characteristic isotopic patterns of bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in approximately a 3:1 ratio) would be clearly resolved in the high-resolution mass spectrum, further confirming the presence of these halogens in the molecule. The calculated monoisotopic mass for this compound is 218.94504 Da. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) involves the selection of a specific precursor ion, its fragmentation through collision-induced dissociation (CID), and the analysis of the resulting product ions. This technique provides valuable structural information by revealing the connectivity of atoms within the molecule.

While specific MS/MS data for this compound is not available in the search results, studies on related substituted anilines demonstrate the utility of this technique. For example, the fragmentation of protonated aromatic amines often involves the loss of small neutral molecules such as ammonia (B1221849) (NH₃) or radicals. ecut.edu.cn In the case of this compound, one would expect to observe fragmentation pathways involving the loss of the bromine or chlorine atoms, as well as the cleavage of the methyl group or the amino group. The analysis of these fragmentation patterns would allow for the confirmation of the substitution pattern on the aniline ring.

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules. In ESI-MS, a solution of the analyte is sprayed through a high-voltage capillary, producing charged droplets from which ions are desolvated and enter the mass spectrometer. For aniline derivatives, ESI typically produces protonated molecules, [M+H]⁺.

ESI-MS has been effectively used to study the reactivity of bromo- and methyl-substituted compounds. nih.gov It is also a key technique in liquid chromatography-mass spectrometry (LC-MS), which is a powerful method for the separation and identification of components in complex mixtures. semanticscholar.org The coupling of ESI with tandem mass spectrometry (ESI-MS/MS) is a powerful tool for the structural elucidation of a wide range of compounds, including substituted anilines. nih.govsemanticscholar.org

| Technique | Information Obtained | Application to this compound |

| HRMS | Precise molecular weight and elemental formula. | Confirms the elemental composition C₇H₇BrClN and resolves the isotopic patterns of Br and Cl. nih.govnih.gov |

| MS/MS | Structural information from fragmentation patterns. | Elucidates the connectivity of the bromo, chloro, and methyl substituents on the aniline ring. |

| ESI-MS | Molecular weight of polar compounds, often as [M+H]⁺. | Enables the analysis of this compound and its derivatives, particularly when coupled with LC for separation. nih.govsemanticscholar.org |

X-ray Diffraction (XRD) for Solid-State Structural Analysis

X-ray Diffraction (XRD) is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. By analyzing the diffraction pattern produced when X-rays are scattered by the electron clouds of the atoms in a crystal, a detailed model of the crystal structure can be obtained. This includes precise bond lengths, bond angles, and intermolecular interactions.

For this compound, single-crystal XRD analysis would provide unambiguous confirmation of the substitution pattern on the benzene ring. It would also reveal information about the conformation of the molecule and how the molecules pack together in the crystal lattice. This can include details about intermolecular interactions such as hydrogen bonding involving the amino group and halogen bonding involving the bromine and chlorine atoms. While no specific XRD studies for this compound were found in the provided search results, this technique remains the gold standard for solid-state structural elucidation.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the study of species with one or more unpaired electrons. This method is particularly suited for the characterization of radical intermediates, such as the radical cation of this compound, which can be formed through oxidation. The EPR spectrum provides detailed information about the electronic structure of the paramagnetic species, including the distribution of the unpaired electron's spin density across the molecule. This is achieved through the analysis of the g-factor and hyperfine coupling constants.

Theoretical Framework for EPR Analysis of this compound Radical Cation

The EPR spectrum of the this compound radical cation would be characterized by its g-factor and hyperfine interactions with the nitrogen nucleus, the protons of the methyl group and the aromatic ring, as well as the bromine and chlorine nuclei.

g-Factor: The g-factor is a dimensionless quantity that is a characteristic of the radical. For organic radicals, g-values are typically close to that of the free electron (ge ≈ 2.0023). u-tokyo.ac.jp Deviations from this value are influenced by spin-orbit coupling, which would be affected by the presence of the heavy bromine and chlorine atoms in this compound.

Hyperfine Coupling: The interaction of the unpaired electron with magnetic nuclei (¹H, ¹⁴N, ⁷⁹Br, ⁸¹Br, ³⁵Cl, ³⁷Cl) leads to the splitting of EPR lines, known as hyperfine coupling. The magnitude of the hyperfine coupling constant (A) is proportional to the spin density at the nucleus and provides a map of the unpaired electron's distribution. nih.gov

Expected Hyperfine Interactions:

For the radical cation of this compound, the following hyperfine interactions would be anticipated:

Nitrogen (¹⁴N): A significant hyperfine coupling to the ¹⁴N nucleus (I=1) is expected, as the nitrogen atom in the amino group would bear a substantial portion of the spin density. This would typically result in a three-line pattern. nih.gov

Methyl Protons (-CH₃): The protons of the methyl group would exhibit hyperfine coupling, providing information about the spin density on the adjacent aromatic carbon.

Halogen Nuclei (Br, Cl): Both bromine (⁷⁹Br and ⁸¹Br, both I=3/2) and chlorine (³⁵Cl and ³⁷Cl, both I=3/2) have magnetic isotopes. Hyperfine coupling to these nuclei can provide direct evidence of spin delocalization onto the halogens. However, these interactions can also lead to significant line broadening, which may complicate the spectrum. umich.edu

Illustrative Data for Related Aniline Derivatives

To provide context, the following table includes EPR data for the radical cations of some substituted anilines. It is important to note that these are not direct data for this compound and should be considered for comparative purposes only. The hyperfine coupling constants are typically given in units of Gauss (G) or millitesla (mT), where 1 mT = 10 G.

| Compound | g-value (isotropic) | Hyperfine Coupling Constants (A_iso) in MHz |

| 4-Bromo-N-methyl-N-((trimethylsilyl)methyl)aniline Radical Cation | 2.0033 | A(¹⁴N) = 23.1, A(¹H_meta) = 3.73, A(¹H_ortho) = 9.68, A(¹H_methylene) = 27.8, A(¹H_methyl) = 20.7, A(²⁹Si) = 8.78 nih.gov |

| Triphenylamine Radical Cation | Not specified | A(¹⁴N) = 26.3, A(¹H_para) = 8.52, A(¹H_meta) = 1.99 nih.gov |

Detailed Research Findings from Analogous Systems

Studies on related halogenated aromatic amines have shown that the nature and position of the halogen substituent significantly influence the electronic structure of the corresponding radical cations. For instance, in the radical cation of 4-bromo-N-methyl-N-((trimethylsilyl)methyl)aniline, significant hyperfine coupling is observed not only for the nitrogen and proton nuclei but also for the silicon in the trimethylsilyl (B98337) group, indicating extensive delocalization of the unpaired electron. nih.gov

In cases where multiple halogen atoms are present, the interpretation of the EPR spectrum can become complex due to overlapping signals and line broadening. Advanced techniques such as Electron Nuclear Double Resonance (ENDOR) are often employed to resolve small hyperfine couplings and accurately determine the spin density distribution. diva-portal.org

The study of the radical cation of this compound by EPR spectroscopy would provide valuable insights into the electronic effects of the bromo, chloro, and methyl substituents on the stability and reactivity of the molecule. The determination of its g-factor and a full set of hyperfine coupling constants would allow for a detailed mapping of the spin density and a deeper understanding of its chemical properties.

Derivatization and Functionalization Strategies for 2 Bromo 3 Chloro 5 Methylaniline

Formation of Imines and Schiff Bases from the Amino Group

The primary amino group of 2-bromo-3-chloro-5-methylaniline is a key site for initial functionalization, most commonly through condensation reactions with aldehydes or ketones to form imines, also known as Schiff bases. This reaction is typically catalyzed by acid and involves the nucleophilic attack of the aniline's nitrogen atom on the carbonyl carbon, followed by dehydration. nanobioletters.cominternationaljournalcorner.com

The general synthesis involves refluxing equimolar amounts of this compound and a suitable aldehyde in a solvent such as ethanol (B145695) or methanol, often with a few drops of glacial acetic acid to catalyze the reaction. impactfactor.org The resulting imine (Schiff base) precipitates upon cooling or after removal of the solvent and can be purified by recrystallization. This transformation is fundamental as the resulting C=N double bond provides a new reactive site for further chemical modifications, such as reduction to a secondary amine or participation in cycloaddition reactions.

While specific studies on this compound are not prevalent, research on analogous compounds like 2-bromo-4-methylaniline (B145976) and 3-bromo-4-methylaniline (B27599) demonstrates the feasibility and utility of this reaction. nanobioletters.comscispace.com A variety of aromatic and heteroaromatic aldehydes can be employed to generate a diverse library of Schiff bases.

Table 1: Representative Aldehydes for Schiff Base Formation

| Aldehyde | Resulting Schiff Base General Structure |

|---|---|

| Benzaldehyde | N-(2-bromo-3-chloro-5-methylphenyl)-1-phenylmethanimine |

| 4-Methoxybenzaldehyde | N-(2-bromo-3-chloro-5-methylphenyl)-1-(4-methoxyphenyl)methanimine |

| 2-Nitrobenzaldehyde | N-(2-bromo-3-chloro-5-methylphenyl)-1-(2-nitrophenyl)methanimine |

| Indole-3-carboxaldehyde | 1-(1H-indol-3-yl)-N-(2-bromo-3-chloro-5-methylphenyl)methanimine |

Synthesis of Heterocyclic Compounds Incorporating the Aniline (B41778) Moiety

The aniline framework of this compound is a cornerstone for the synthesis of various nitrogen-containing heterocyclic compounds. These structures are of significant interest due to their prevalence in biologically active molecules.

Thiazolidin-4-ones are a prominent class of sulfur-containing heterocycles synthesized from anilines. The synthesis is a two-step, one-pot reaction that begins with the formation of a Schiff base, as described previously. The intermediate imine is not isolated but is reacted in situ with a mercaptoalkanoic acid, most commonly thioglycolic acid (mercaptoacetic acid). nih.govresearchgate.net

The reaction involves the nucleophilic attack of the thiol sulfur atom on the imine carbon, followed by an intramolecular cyclization via amide bond formation, which eliminates a molecule of water to yield the 2,3-disubstituted thiazolidin-4-one ring. impactfactor.orgnih.gov Anhydrous zinc chloride (ZnCl₂) is often used as a catalyst to facilitate the cyclization step. nih.gov This methodology has been successfully applied to a wide range of substituted anilines and aldehydes, indicating its applicability to this compound for the creation of novel thiazolidinone derivatives. mdpi.comresearchgate.net

The indole (B1671886) nucleus is a privileged scaffold in medicinal chemistry. Several synthetic strategies can be envisioned to construct an indole ring starting from this compound.

One of the most classic methods is the Fischer indole synthesis , which involves the reaction of an arylhydrazine with an aldehyde or ketone under acidic conditions. wikipedia.orgyoutube.com To utilize this method, this compound would first need to be converted to its corresponding hydrazine (B178648) derivative via diazotization followed by reduction. This hydrazine could then be reacted with a suitable carbonyl compound to induce the researchgate.netresearchgate.net-sigmatropic rearrangement that is characteristic of the Fischer synthesis, ultimately forming a 5-bromo-6-chloro-4-methylindole derivative. nih.gov

More modern approaches often rely on transition-metal catalysis. For instance, palladium-catalyzed methods such as the Larock, Cacchi, or Buchwald-Hartwig amination strategies could be adapted. acs.orgnih.gov A plausible route would involve the N-alkenylation or N-alkynylation of the aniline followed by an intramolecular Heck reaction. For example, reaction with a terminal alkyne could lead to an o-alkynyl anilide intermediate, which can then undergo cyclization to form the indole ring. organic-chemistry.org Given the substitution pattern of this compound, this would lead to the formation of a 7-bromo-6-chloro-4-methylindole. The presence of the ortho-bromo substituent is particularly amenable to such palladium-catalyzed cyclization strategies. acs.org

Chemical Modifications of Halogen Substituents

The two halogen atoms on the aromatic ring, bromine and chlorine, offer opportunities for further functionalization, primarily through transition-metal-catalyzed cross-coupling reactions. A key aspect of these modifications is the potential for regioselectivity, owing to the different reactivities of the C-Br and C-Cl bonds.

In palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids), Buchwald-Hartwig amination (with amines), or Sonogashira coupling (with terminal alkynes), the C-Br bond is significantly more reactive than the C-Cl bond. This reactivity difference allows for selective functionalization at the C2 position (bromine) while leaving the chlorine atom at C3 untouched. By carefully selecting the catalyst, ligands, and reaction conditions (e.g., lower temperatures), it is possible to achieve high yields of the mono-substituted product.

For example, a Suzuki coupling could be performed to introduce a new aryl or alkyl group at the C2 position, yielding a 2-substituted-3-chloro-5-methylaniline derivative. Subsequent modification of the C-Cl bond would require more forcing conditions (e.g., higher temperatures, stronger electron-donating ligands) to proceed, enabling a stepwise functionalization of the dihaloaniline.

Directed ortho-Metalation and Related Strategies for Further Functionalization

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent (typically n-BuLi or s-BuLi), directing deprotonation to the adjacent ortho position. harvard.edu

For this compound, the amino group (-NH₂) is a potential DMG. However, the acidic protons of the amine would be preferentially abstracted by the strong base. Therefore, the amino group must first be protected, for example, as a pivaloyl amide (-NHCOtBu) or a carbamate (B1207046) (-NHBoc), which are excellent DMGs. After N-protection, the most likely site for deprotonation would be the C6 position, which is the only available position ortho to the directing group. Trapping the resulting aryllithium intermediate with an electrophile (e.g., iodomethane, carbon dioxide, or trimethylsilyl (B98337) chloride) would introduce a new substituent at this C6 position.

However, a competing reaction pathway is halogen-metal exchange. The C-Br bond is susceptible to exchange with organolithium reagents, a reaction that is often faster than deprotonation, especially at low temperatures. researchgate.netyoutube.com This would generate an aryllithium species at the C2 position. The outcome—ortho-metalation at C6 versus bromine-lithium exchange at C2—would depend critically on the specific organolithium reagent used, the nature of the protecting group, and the reaction conditions. To favor the desired reaction, specialized reagents like lithium magnesiate (TMPMgCl·LiCl) or transmetalation of the initial aryllithium species with zinc chloride can be employed to modulate reactivity and improve yields of the subsequent reaction with an electrophile. organic-chemistry.org

Advanced Synthetic Applications of 2 Bromo 3 Chloro 5 Methylaniline in Organic Chemistry

Role as a Versatile Building Block for Complex Molecules

2-Bromo-3-chloro-5-methylaniline serves as a highly functionalized and versatile building block in the multi-step synthesis of complex organic molecules. Its utility stems from the distinct reactivity of its three key functional groups: the amino group, the bromine atom, and the chlorine atom, all strategically positioned on a toluene (B28343) scaffold. This arrangement allows for a programmed sequence of chemical transformations, enabling the construction of intricate molecular architectures. medium.comresearchgate.net

The amino group (-NH₂) is a powerful ortho-, para-director in electrophilic aromatic substitution reactions and can be readily transformed into a diazonium salt, which is a gateway to a vast array of other functionalities. wikipedia.org The bromine and chlorine atoms provide handles for modern cross-coupling reactions, allowing for the selective formation of new carbon-carbon and carbon-heteroatom bonds. The differential reactivity between the bromo and chloro substituents can often be exploited for sequential, site-selective modifications.

Precursor in the Synthesis of Specialty Organic Compounds

The unique substitution pattern of this compound makes it a valuable precursor for a variety of specialty organic compounds, particularly within the agrochemical, pharmaceutical, and materials science sectors. The synthesis of these high-value molecules often begins with a core structure that can be elaborated through sequential, controlled chemical reactions.

The aniline (B41778) moiety is a common feature in many biologically active compounds. wikipedia.org By starting with this compound, chemists can introduce additional complexity and modulate a molecule's properties. For instance, the amino group can be acylated or alkylated to generate amides or secondary/tertiary amines, while the halogen atoms can be replaced or modified through coupling chemistries to build larger, more complex scaffolds.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Outcome |

|---|---|---|

| Amino (-NH₂) | Diazotization | Introduction of -F, -Cl, -Br, -I, -CN, -OH, -H |

| Amino (-NH₂) | Acylation/Alkylation | Formation of amides, secondary/tertiary amines |

| Bromo (-Br) | Cross-Coupling | Formation of C-C, C-N, C-O bonds |

These transformations allow for the systematic development of new compounds with tailored electronic, steric, and lipophilic properties, which are critical for applications such as targeted enzyme inhibition or the creation of materials with specific optical properties.

Utility in Cross-Coupling Chemistries for Carbon-Carbon and Carbon-Heteroatom Bond Formation

This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nih.gov The presence of both bromine and chlorine atoms on the aromatic ring allows for selective and sequential coupling reactions due to the generally higher reactivity of the C-Br bond compared to the C-Cl bond in oxidative addition to palladium(0) catalysts.

Key Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction enables the formation of carbon-carbon bonds by coupling the aryl halide (C-Br or C-Cl) with an organoboron reagent, such as an arylboronic acid. mdpi.comorgsyn.orgunimib.it This is a powerful method for constructing biaryl structures, which are prevalent in pharmaceuticals and organic materials.

Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds by coupling the aryl halide with a primary or secondary amine. wikipedia.orgchemrxiv.orgresearchgate.net It is a vital tool for synthesizing complex aniline derivatives, which are key components of many drugs and dyes. wikipedia.org

Heck Coupling: This reaction forms a new carbon-carbon bond by coupling the aryl halide with an alkene.

Sonogashira Coupling: This reaction couples the aryl halide with a terminal alkyne to form a carbon-carbon bond, leading to the synthesis of aryl alkynes.

Carbon-Heteroatom Couplings: Beyond C-N bond formation, related palladium- and copper-catalyzed methods can be used to form carbon-oxygen (C-O) and carbon-sulfur (C-S) bonds by coupling with alcohols, phenols, or thiols. nih.govresearchgate.net

The ability to perform these reactions sequentially—for example, a Suzuki coupling on the more reactive C-Br bond followed by a Buchwald-Hartwig amination on the less reactive C-Cl bond—makes this building block exceptionally useful for creating highly substituted and complex aromatic compounds from a single precursor.

Table 2: Representative Cross-Coupling Reactions

| Reaction Name | Bond Formed | Coupling Partner | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura | C-C | Arylboronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄) + Base |

| Buchwald-Hartwig | C-N | Amine (Primary/Secondary) | Pd catalyst + Phosphine Ligand + Base |

| C-O Coupling | C-O | Alcohol/Phenol | Pd or Cu catalyst + Ligand + Base |

Contribution to Combinatorial Library Synthesis for Chemical Discovery

Combinatorial chemistry is a strategy used to rapidly synthesize a large number of different but structurally related molecules, known as a chemical library. This approach is widely used in drug discovery and materials science to accelerate the identification of compounds with desired properties. researchgate.net

This compound is an ideal scaffold for combinatorial library synthesis due to its multiple, orthogonally reactive sites. A library can be generated by reacting the core molecule with a diverse set of reactants in a parallel fashion.

For example:

Amine Derivatization: The amino group can be reacted with a library of different carboxylic acids or sulfonyl chlorides to produce a diverse set of amides or sulfonamides.

C-Br Coupling: The resulting array of amides can then be subjected to a Suzuki coupling reaction using a library of different boronic acids at the bromine position.

C-Cl Coupling: Subsequently, a Buchwald-Hartwig amination could be performed at the chlorine position using a library of various amines.

This three-dimensional combinatorial approach allows for the exponential generation of a vast library of unique compounds from a single starting material. The screening of these libraries can rapidly identify "hit" compounds with high activity for a specific biological target or a desired material property, which can then be optimized further. researchgate.net

Applications in Materials Science and Functional Molecule Design

The structural motifs accessible from this compound are relevant to the design of functional organic materials. The ability to construct highly substituted, electronically tuned aromatic systems through cross-coupling reactions is central to the development of materials for electronics, optics, and sensing.

Derivatives of this compound could find potential use in:

Organic Light-Emitting Diodes (OLEDs): The biaryl and arylamine structures created via Suzuki and Buchwald-Hartwig couplings are common components of hole-transporting materials and emissive layers in OLED devices. The substitution pattern on the aniline ring can be used to tune the HOMO/LUMO energy levels and the photophysical properties of the final molecule.

Organic Photovoltaics (OPVs): Electronically rich and planar aromatic structures derived from this building block could be incorporated into donor or acceptor materials for organic solar cells.

Functional Dyes and Pigments: The extended conjugation possible through C-C coupling reactions can lead to molecules that absorb and emit light in specific regions of the electromagnetic spectrum, making them suitable for applications as specialty dyes or sensors.

Liquid Crystals: The rigid, anisotropic molecular shapes that can be synthesized from this precursor are a key design feature for liquid crystalline materials.

By systematically modifying the core structure of this compound, materials scientists can fine-tune the bulk properties of the resulting materials, such as charge mobility, light absorption/emission wavelengths, and thermal stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.